4-[18F]Fluorobenzyl-triphenylphosphonium
Description
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Properties
Molecular Formula |
C25H21FP+ |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(4-(18F)fluoranylphenyl)methyl-triphenylphosphanium |
InChI |
InChI=1S/C25H21FP/c26-22-18-16-21(17-19-22)20-27(23-10-4-1-5-11-23,24-12-6-2-7-13-24)25-14-8-3-9-15-25/h1-19H,20H2/q+1/i26-1 |
InChI Key |
DOAQDNJTIRZRTH-KPVNRNJOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)[18F])(C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)[P+](CC2=CC=C(C=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4 |
Synonyms |
(18F)FBnTP (18F)fluorobenzyltriphenylphosphonium 18F-FBnTP 18F-fluorobenzyl triphenyl phosphonium |
Origin of Product |
United States |
Scientific Research Applications
Cardiovascular Imaging
Myocardial Perfusion Assessment
- [18F]FBnTP has been successfully applied in imaging myocardial perfusion. It allows for the evaluation of coronary artery stenosis severity and the delineation of ischemic areas following transient coronary occlusion. Studies have demonstrated that the uptake of [18F]FBnTP correlates with oxidative phosphorylation, which is critical for assessing cardiac health .
Case Study: Canine Model
- A study involving a canine model highlighted the effectiveness of [18F]FBnTP in assessing myocardial blood flow. The tracer provided insights comparable to traditional methods, establishing its potential as a reliable agent for clinical applications in cardiology .
Oncology Applications
Detection and Quantification of Apoptosis
- [18F]FBnTP has shown promise in detecting and quantifying apoptosis in various animal models. Its uptake is significantly affected by changes in mitochondrial membrane potential, allowing researchers to monitor cellular responses to treatments that induce apoptosis .
In Vivo Imaging of Lung Cancer
- In preclinical studies, [18F]FBnTP was utilized for imaging non-small cell lung cancer (NSCLC) in mice. This application enabled researchers to profile mitochondrial membrane potential and identify functional heterogeneity among different lung tumor subtypes .
Synthesis and Quality Control
Automated Synthesis
- The synthesis of [18F]FBnTP has been optimized for efficiency and yield. Recent advancements have led to an automated one-step synthesis process that enhances radiochemical yields, making it more feasible for routine clinical use . The compound has consistently demonstrated high radiochemical purity (>99%) with specific activities suitable for PET imaging .
| Synthesis Method | Radiochemical Yield | Specific Activity | Notes |
|---|---|---|---|
| Automated One-Step Synthesis | ~60% (non-decay corrected) | 16.7 GBq/µmol (451 mCi/µmol) | Improved yields with radical scavengers |
| Multistep Radiolabeling | <0.6% | Varies | Challenging for clinical applications |
Future Directions and Research Opportunities
The versatility of [18F]FBnTP opens avenues for further research, particularly in:
- Therapeutic Monitoring: Ongoing studies are exploring its role in monitoring therapeutic responses in various cancers.
- Expanded Applications: Investigating its utility in other diseases related to mitochondrial dysfunction may yield additional clinical applications.
Chemical Reactions Analysis
Copper-Mediated One-Step Radiolabeling
The primary advancement in [18F]FBnTP synthesis involves copper-mediated 18F-fluorination using a pinacolyl arylboronate precursor ( ). Key parameters include:
This method replaces earlier multistep syntheses (3–4 steps) with a single-step process, reducing complexity and improving scalability ( ).
Counterion and Precursor Design
Using triflate as the counterion in the precursor enhances reaction efficiency by stabilizing intermediates during copper-mediated fluorination ( ). Key findings:
-
Triflate vs. Bromide : Triflate-based precursors improve radiochemical yields by 20–30% compared to bromide analogs ( ).
-
Copper Catalyst : Tetrakis(pyridine)copper(II) triflate is critical for facilitating the 18F-fluorination of arylboronates ( ).
Fluorination Pathway
The reaction proceeds via a two-step mechanism:
-
Copper-Mediated Fluoride Transfer : [18F]Fluoride displaces the boronate group in the presence of copper(II), forming an intermediate arylcopper complex.
-
Reductive Elimination : The complex undergoes reductive elimination to yield [18F]FBnTP ( ).
Key Equation :
\text{Ar B pin }+\,^{18}\text{F}^-\xrightarrow{\text{Cu II }}\text{Ar }^{18}\text{F}+\text{B pin F}^-
Byproduct Analysis
-
Radiolysis : Decomposition of [18F]FBnTP occurs under high-activity conditions due to radiolytic cleavage of the P–C bond. Adding radical scavengers (e.g., ascorbic acid) reduces degradation by 40–50% ( ).
-
Purification : Reverse-phase HPLC (C18 column) achieves >99% radiochemical purity ( ).
Automation Protocols
Recent protocols using GE TRACERlab™ FXFN modules enable high-throughput, cGMP-compliant production ( ):
Stability and Radiolysis Mitigation
Key Research Findings
-
Efficiency : One-step synthesis reduces production time from 120+ minutes to 60 minutes ( ).
-
Clinical Relevance : Automated methods support centralized production for myocardial perfusion imaging and oncological applications ( ).
-
Mechanistic Insight : Triflate counterions and copper catalysts are pivotal for high yields ( ).
Critical Challenges and Solutions
-
Low Yields in Automation : High-activity runs (55.5 GBq) reduce yields due to radiolysis; optimized scavengers and shorter purification times mitigate this ( ).
-
Precursor Availability : Triflate-based precursors require in-house synthesis, limiting accessibility ( ).
This synthesis protocol balances efficiency, scalability, and clinical compliance, positioning [18F]FBnTP as a versatile tracer for mitochondrial dysfunction studies.
Preparation Methods
Reaction Conditions
Performance Metrics
-
RCY : 60–62% (non-decay-corrected).
-
Specific Activity : >500 GBq/μmol.
This approach eliminated reduction and bromination steps, streamlining production and reducing radiolytic decomposition risks. Purification via semi-preparative HPLC and Sep-Pak cartridges ensured >95% radiochemical purity (RCP).
Automated Synthesis Platforms
GE TRACERlab™ FXFN Module
A 2024 protocol detailed full automation using GE TRACERlab™ FXFN:
-
Precursor Load : 30–60 μmol triphenylphosphonium boronate triflate.
-
Fluorination : Copper-catalyzed reaction at 110°C for 15 minutes.
-
Purification : Alumina N Plus Light SPE followed by HPLC (Phenomenex Luna C18 column, 50% acetonitrile/50 mM ammonium acetate).
-
Formulation : Ethanol elution and saline dilution for intravenous administration.
RCYs reached 60% (non-decay-corrected) with RCP >98%, meeting cGMP standards.
ELIXYS Radiosynthesizer
Gomez (2022) adapted the four-step synthesis for the ELIXYS platform, enabling multidose production. Key innovations included:
-
Radiolysis Mitigation : Addition of ascorbic acid (1 mg/mL) as a radical scavenger.
-
Yield Improvement : RCY increased from <0.6% to 2.1% (decay-corrected) for high-activity runs.
Comparative Analysis of Methods
Quality Control and Formulation
Critical quality control (QC) parameters for clinical-grade [¹⁸F]FBnTP include:
-
Radiochemical Purity : Assessed via HPLC (e.g., >95% by C18 column).
-
Residual Solvents : Gas chromatography to confirm acetonitrile (<410 ppm) and ethanol (<10%).
-
Sterility : 0.22 μm filtration and endotoxin testing (<175 EU/dose).
Stability studies indicate that [¹⁸F]FBnTP retains >90% RCP for 4 hours post-synthesis when formulated with 10% ethanol in saline .
Q & A
Q. What methodologies are employed for the synthesis and radiochemical optimization of 4-[18F]Fluorobenzyl-triphenylphosphonium?
The synthesis involves a nucleophilic substitution reaction using 4-[18F]fluorobenzaldehyde as a key intermediate. Automated modules enable reproducible production, with optimized parameters such as reaction temperature (100–120°C), precursor concentration (10–15 mg), and purification via reverse-phase HPLC or solid-phase extraction. For example, Waldmann et al. achieved a radiochemical yield of 28.2% ± 1.9% using an automated system with C-18 Sep-Pak purification . Modifications, such as introducing methylene spacers or altering substituents on the phosphonium cation, enhance stability and heart-to-liver uptake ratios .
Q. What is the mechanistic basis for its preferential accumulation in myocardial tissue?
this compound is a lipophilic cation that exploits the mitochondrial membrane potential (ΔΨm) for cellular uptake. Its triphenylphosphonium (TPP+) moiety facilitates selective accumulation in mitochondria-rich tissues like the heart. In vivo studies in dogs demonstrated a heart-to-lung ratio of 15:1 within 1 hour post-injection, attributed to sustained retention in cardiomyocytes . Comparative analyses with other TPP+ analogs (e.g., 3-[18F]fluoropropyl-TPP) showed alkyl chain length and aromatic substituents critically influence tissue specificity .
Q. How does its biodistribution profile compare across preclinical models?
Biodistribution studies in rodents and canines reveal rapid blood clearance (<5% remaining at 30 minutes) and high myocardial uptake (6–8% ID/g at 1 hour). However, liver and kidney retention varies: modified analogs with hydrophilic linkers (e.g., 4-[18F]fluorobenzyltris-4-dimethylaminophenylphosphonium) reduce hepatic uptake by 40%, improving heart-to-liver ratios . In tumor models, breast carcinoma xenografts showed 45% reduced uptake after Taxotere treatment, suggesting mitochondrial membrane potential-dependent retention .
Advanced Research Questions
Q. How can this compound PET imaging predict therapeutic responses to oxidative phosphorylation (OXPHOS) inhibitors?
In lung cancer models, tumors with high baseline uptake of this compound (indicating OXPHOS reliance) showed greater sensitivity to OXPHOS inhibitors like metformin. PET signal intensity correlated with ΔΨm measurements via ex vivo assays (r = 0.82, p < 0.01). This predictive capability is independent of 18F-FDG avidity, enabling stratification of tumors for metabolic therapies .
Q. How should researchers resolve contradictory uptake data between tumor and normal tissues?
Discrepancies arise from tumor heterogeneity and microenvironmental factors (e.g., hypoxia). In breast cancer models, Taxotere reduced tumor uptake without affecting cardiac retention, suggesting tumor-specific mitochondrial dysfunction. To validate findings, correlate PET data with ex vivo assays (e.g., JC-1 staining for ΔΨm) and normalize uptake to blood pool activity . Advanced kinetic modeling (e.g., compartmental analysis) can differentiate perfusion-driven vs. potential-dependent uptake .
Q. What quantitative imaging protocols are recommended for assessing mitochondrial membrane potential in vivo?
Dynamic PET acquisitions (0–60 minutes post-injection) with arterial blood sampling enable kinetic modeling. Key parameters include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
